
Chlorphenoxamin
Übersicht
Beschreibung
Chlorphenoxamine, also known as Phenoxene, is an antihistamine and anticholinergic used as an antipruritic and antiparkinsonian agent . It is an analog of diphenhydramine .
Synthesis Analysis
Chlorphenoxamine Hydrochloride has been determined conductimetrically by taking different volumes of 5.0 × 10 −3 mol L −1 stock solution of pure drug (Ch-HCl) or its pharmaceutical preparations .Molecular Structure Analysis
The molecular formula of Chlorphenoxamine is C18H22ClNO . Its average mass is 303.826 Da and its monoisotopic mass is 303.138977 Da .Chemical Reactions Analysis
Voltammetric methods have been used for the determination of Chlorphenoxamine Hydrochloride (Ch-HCl) in raw material and in its pharmaceutical preparations . It was found that Ch-HCl gives a characteristic cyclic voltammetric (CV) and differential pulse voltammetric (DPV) peak in acetonitrile .Physical And Chemical Properties Analysis
Chlorphenoxamine has an average mass of 303.826 Da and a monoisotopic mass of 303.138992038 Da . It has a chemical formula of C18H22ClNO .Wissenschaftliche Forschungsanwendungen
Spektrophotometrische Bestimmung
Chlorphenoxaminhydrochlorid wurde zur simultanen spektrophotometrischen Bestimmung ternärer Gemische aus Koffein, 8-Chlortheophyllin und Chlorphenoxaminhydrochlorid in Rohpulver und Darreichungsformen verwendet . Diese Methode ist in der pharmazeutischen Industrie zur Qualitätskontrolle und -sicherung nützlich .
Pharmazeutische Präparate
Chlorphenoxamin wird in pharmazeutischen Präparaten häufig mit anderen Substanzen kombiniert. So wurde es beispielsweise in einem pharmazeutischen Präparat mit Koffein kombiniert . Die Kombination dieser Substanzen kann ihre therapeutische Wirkung verstärken .
Flussinjektions-Potentiometrie
Es wurden neue this compound-Ionenselektive-Kunststoffmembranelektroden sowohl für konventionelle als auch für beschichtete Drahttypen entwickelt, die auf dem Ionenassoziat von Chlorphenoxaminhydrochlorid mit Natriumtetraphenylborat (NaTPB) und Phosphorwolframsäure (PTA) basieren . Diese Elektroden können zur potentiometrischen Bestimmung von this compound in Rohstoffen und pharmazeutischen Präparaten verwendet werden .
Antihistaminika
Chlorphenoxaminhydrochlorid ist ein schnell wirkendes Antiallergikum mit antipruritischen Eigenschaften und einer angenehm kühlenden und sedierenden Wirkung . Es wird zur Behandlung von Allergien und anderen Erkrankungen eingesetzt, bei denen Antihistaminika von Vorteil sind .
Ionenselektive Elektroden
This compound wurde beim Bau von Ionenselektiven Elektroden verwendet . Diese Elektroden sind in verschiedenen Bereichen nützlich, darunter Umweltüberwachung, Lebensmittelanalyse und klinische Diagnostik .
Konduktometrische Messungen
Die Bildung von Ionenassoziaten von Chlorphenoxaminhydrochlorid mit NaTPB und PTA wurde mit Hilfe konduktometrischer Messungen untersucht . Diese Forschung kann zum Verständnis der Eigenschaften von this compound und seiner Wechselwirkungen mit anderen Substanzen beitragen .
Wirkmechanismus
Target of Action
Chlorphenoxamine, marketed under the name Phenoxene, is primarily an antihistamine and anticholinergic . It acts as an antagonist at the histamine H1 receptor and muscarinic acetylcholine receptors , which are its primary targets. These receptors play a crucial role in mediating allergic reactions and maintaining neurotransmission, respectively.
Mode of Action
Chlorphenoxamine interacts with its targets by binding to the histamine H1 and muscarinic acetylcholine receptors, thereby inhibiting the action of histamine and acetylcholine. This results in the reduction of allergic reactions and itching, as well as potential antiparkinsonian effects .
Biochemical Pathways
It is known that the drug’s antihistaminic action can affect the histamine-mediated allergic response pathway, while its anticholinergic activity can influence the cholinergic neurotransmission pathway .
Result of Action
The molecular and cellular effects of Chlorphenoxamine’s action primarily involve the reduction of allergic reactions and itching. By blocking the histamine H1 and muscarinic acetylcholine receptors, Chlorphenoxamine can alleviate symptoms associated with allergic conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHPNPMTPORSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
562-09-4 (hydrochloride) | |
| Record name | Chlorphenoxamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022805 | |
| Record name | Chlorphenoxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77-38-3 | |
| Record name | Chlorphenoxamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorphenoxamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorphenoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09007 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorphenoxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORPHENOXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UVD77BP8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chlorphenoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Chlorphenoxamine?
A1: Chlorphenoxamine primarily acts as an antagonist of the histamine H1 receptor [, , ]. This means it blocks the binding of histamine to these receptors, reducing the physiological effects of histamine.
Q2: What are some of the downstream effects of Chlorphenoxamine's H1 receptor antagonism?
A2: By antagonizing H1 receptors, Chlorphenoxamine can alleviate symptoms associated with histamine release, such as itching, sneezing, and runny nose [, ]. It can also have anticholinergic effects, which contribute to its use in treating Parkinson's disease [, , ].
Q3: What is the molecular formula and weight of Chlorphenoxamine?
A3: The molecular formula of Chlorphenoxamine is C18H22ClNO, and its molecular weight is 303.83 g/mol [, ].
Q4: How is Chlorphenoxamine metabolized in the human body?
A4: Chlorphenoxamine undergoes extensive metabolism in the liver, primarily through N-demethylation, oxidative deamination, ether bond cleavage, and phenyl ring hydroxylation []. These processes generate various metabolites, including N-demethyl-chlorphenoxamine, chlorphenoxamine-N-oxide, and several hydroxylated derivatives [, ].
Q5: Can you elaborate on the specific metabolites identified in human urine after Chlorphenoxamine administration?
A5: Research has identified several metabolites in human urine, including N-demethyl-chlorphenoxamine, chlorphenoxamine-N-oxide, 1-(4-chlorophenyl)-1-phenylethanol, and various hydroxylated derivatives. Some of these metabolites are also excreted as conjugates [].
Q6: Besides its antihistaminic activity, what other pharmacological effects does Chlorphenoxamine exhibit?
A7: Chlorphenoxamine also possesses anticholinergic, antipruritic, and antiparkinsonian properties [, , ]. These additional effects contribute to its broader therapeutic application.
Q7: How effective is Chlorphenoxamine in treating Parkinson's disease?
A8: While Chlorphenoxamine shows some efficacy in alleviating certain Parkinson's disease symptoms, such as akinesia and rigidity, its effects on tremor are less consistent [, , ]. Some studies suggest its impact on tremor is minimal and might even worsen the symptom in some cases [].
Q8: Are there any studies comparing the efficacy of Chlorphenoxamine to other antiparkinsonian drugs?
A9: Yes, a clinical trial compared Chlorphenoxamine with methixene in treating Parkinson's disease. The study found no significant difference in their effectiveness [].
Q9: What are some analytical techniques used for the detection and quantification of Chlorphenoxamine?
A10: Various methods have been employed, including gas chromatography coupled with mass spectrometry (GC-MS) [], high-performance liquid chromatography (HPLC) [, ], and spectrophotometry [, , , , , , , , ]. These methods are crucial for pharmacokinetic studies, quality control of pharmaceutical preparations, and forensic analysis [].
Q10: How is Chlorphenoxamine formulated to improve its bioavailability and delivery?
A11: To enhance bioavailability and accelerate absorption, researchers have explored formulating Chlorphenoxamine into rapidly disintegrating tablets []. These formulations aim to bypass the first-pass metabolism associated with conventional tablets, potentially leading to a quicker onset of action.
Q11: What are the known toxicological effects of Chlorphenoxamine?
A12: Studies in animals have investigated the acute and chronic toxicity of Chlorphenoxamine []. Although generally considered safe at therapeutic doses, like many drugs, Chlorphenoxamine can lead to adverse effects. These effects are often associated with its anticholinergic properties and can include dry mouth, blurred vision, constipation, and urinary retention [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



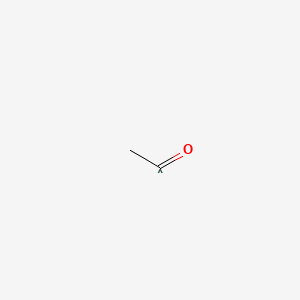
![N-[4-[(Acridin-9-yl)imino]-3-methoxy-2,5-cyclohexadien-1-ylidene]methanesulfonamide](/img/structure/B1217804.png)

![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)

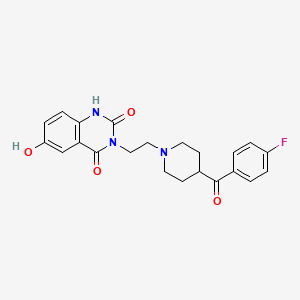
![6,9-Diazaspiro[4.5]decane-7,10-dione](/img/structure/B1217812.png)
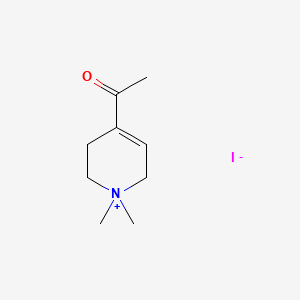
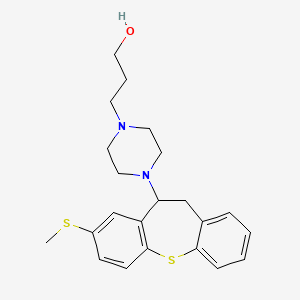
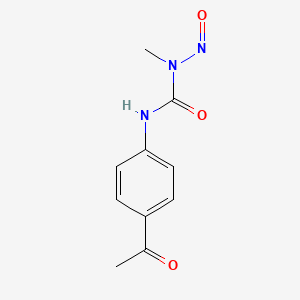


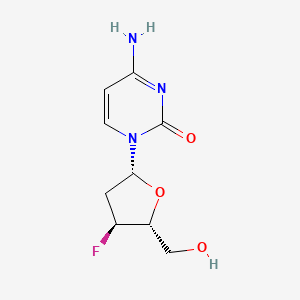
![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)